molecular formula C31H50O3 B1196290 Methyl ursolate CAS No. 915-32-2

Methyl ursolate

Cat. No. B1196290
CAS RN: 915-32-2
M. Wt: 470.7 g/mol
InChI Key: YCBSMEKEDOHEQI-QHQGJMPNSA-N
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Description

Methyl ursolate is a natural product found in Eucalyptus globulus, Nerium oleander, and other organisms with data available.

Scientific Research Applications

Therapeutic Potential in Neurodegenerative and Psychiatric Diseases

Ursolic acid, closely related to methyl ursolate, has been studied for its potential in managing neurodegenerative and psychiatric diseases. It exhibits properties like anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective. Its protective effects are mainly related to preventing oxidative damage and inflammation, which are common in brain disorders. This suggests potential benefits in treating conditions like Alzheimer's, Parkinson's, depression, and traumatic brain injury (Ramos-Hryb et al., 2017).

Anti-inflammatory Effects

A study highlighted the anti-inflammatory effects of methyl ursolate obtained from apple peels. It demonstrated significant reductions in paw edema and protein extravasation in animal models, suggesting potential applications in conditions like rheumatoid arthritis (Pádua et al., 2014).

Anticancer Properties

Methyl ursolate has shown potential in inducing apoptosis (programmed cell death) in cancer cells. A study on human epidermoid carcinoma cells revealed its ability to trigger apoptotic pathways, suggesting potential applications in cancer therapy (Hollósy et al., 2001).

Cholinesterase Inhibiting Potential

Derivatives of ursolic acid, including those similar to methyl ursolate, were evaluated for their ability to inhibit cholinesterases, enzymes related to Alzheimer's disease. Certain compounds showed promising results in inhibiting these enzymes, indicating potential in Alzheimer's treatment (Loesche et al., 2019).

Antibacterial Activity

Methyl ursolate derivatives were evaluated for their antibacterial activity against various microorganisms. Ursolic acid showed activity against specific bacteria, suggesting its potential in developing new antimicrobial agents (Cunha et al., 2010).

Other Medicinal Applications

Various studies have shown the clinical usefulness of ursolic acid, which is structurally similar to methyl ursolate, in treating cancer, tumors, and wrinkles. These studies emphasize the importance of triterpenoids like ursolic acid in medicinal research (Sultana, 2011).

properties

IUPAC Name

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSMEKEDOHEQI-QHQGJMPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348374
Record name Methyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ursolate

CAS RN

32208-45-0, 915-32-2
Record name Methyl ursolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32208-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3β-hydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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